Cas no 2228388-13-2 (2-(2,4-dihydroxyphenyl)prop-2-enoic acid)

2-(2,4-dihydroxyphenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 2-(2,4-dihydroxyphenyl)prop-2-enoic acid
- EN300-1765590
- 2228388-13-2
-
- インチ: 1S/C9H8O4/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H2,(H,12,13)
- InChIKey: WENHCCZBGTXFIY-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C=CC=1C(=C)C(=O)O)O
計算された属性
- せいみつぶんしりょう: 180.04225873g/mol
- どういたいしつりょう: 180.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-(2,4-dihydroxyphenyl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765590-1.0g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1765590-0.5g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 0.5g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1765590-10.0g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1765590-0.05g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 0.05g |
$924.0 | 2023-09-20 | ||
Enamine | EN300-1765590-0.25g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 0.25g |
$1012.0 | 2023-09-20 | ||
Enamine | EN300-1765590-2.5g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 2.5g |
$2155.0 | 2023-09-20 | ||
Enamine | EN300-1765590-5.0g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1765590-5g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 5g |
$3189.0 | 2023-09-20 | ||
Enamine | EN300-1765590-10g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 10g |
$4729.0 | 2023-09-20 | ||
Enamine | EN300-1765590-0.1g |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid |
2228388-13-2 | 0.1g |
$968.0 | 2023-09-20 |
2-(2,4-dihydroxyphenyl)prop-2-enoic acid 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
2-(2,4-dihydroxyphenyl)prop-2-enoic acidに関する追加情報
2-(2,4-Dihydroxyphenyl)prop-2-enoic Acid: A Comprehensive Overview
2-(2,4-Dihydroxyphenyl)prop-2-enoic acid, a compound with the CAS number No 2228388-13-2, is a fascinating molecule that has garnered significant attention in both academic and industrial research. This compound, often referred to as DHPPA (short for 2-(2,4-dihydroxyphenyl)prop-2-enoic acid), belongs to the class of aromatic carboxylic acids and exhibits unique chemical properties due to its phenolic hydroxyl groups and unsaturated carboxylic acid moiety. Its structure, which includes a dihydroxyphenyl ring attached to a propenoic acid group, makes it a versatile compound with potential applications in various fields.
The synthesis of DHPPA involves a series of well-established organic chemistry techniques. Researchers often employ methods such as Stille coupling, Suzuki-Miyaura coupling, or Buchwald-Hartwig amination to construct the dihydroxyphenyl ring. The introduction of the propenoic acid group typically involves alkylation or acylation reactions, followed by oxidation steps to achieve the desired carboxylic acid functionality. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact.
One of the most intriguing aspects of DHPPA is its biological activity. Studies have shown that this compound exhibits potent antioxidant properties, largely due to the presence of its phenolic hydroxyl groups. These groups can effectively neutralize reactive oxygen species (ROS), making DHPPA a promising candidate for applications in cosmetics and pharmaceuticals. For instance, it has been explored as a potential ingredient in anti-aging skincare products, where its ability to combat oxidative stress could help mitigate signs of skin aging.
In addition to its antioxidant activity, DHPPA has demonstrated significant potential in the field of drug discovery. Preclinical studies have indicated that it may possess anti-inflammatory properties, which could be harnessed for the development of novel therapeutic agents targeting conditions such as arthritis or neuroinflammation. Furthermore, its ability to modulate cellular signaling pathways makes it an interesting lead compound for research into diseases like cancer or neurodegenerative disorders.
The chemical stability of DHPPA is another area that has been extensively studied. Researchers have investigated its degradation pathways under various conditions, including thermal and photochemical treatments. These studies have revealed that DHPPA is relatively stable under mild conditions but undergoes rapid decomposition when exposed to harsh environments. This information is crucial for determining optimal storage conditions and ensuring the compound's stability during transportation and use.
From an industrial perspective, DHPPA's solubility properties are highly relevant. It exhibits good solubility in polar solvents such as water and methanol, which facilitates its use in solution-based reactions and formulations. This characteristic has made it a valuable component in processes such as emulsion polymerization and drug delivery systems.
Recent breakthroughs in computational chemistry have further enhanced our understanding of DHPPA's molecular behavior. Advanced molecular modeling techniques, including density functional theory (DFT) calculations and molecular dynamics simulations, have provided insights into its electronic structure and conformational flexibility. These findings are paving the way for more precise predictions of DHPPA's interactions with biological systems and materials.
In conclusion, DHPPA (CAS No 2228388-13-2) is a multifaceted compound with immense potential across various industries. Its unique chemical structure endows it with diverse functional properties, making it an invaluable subject for ongoing research and development efforts. As advancements in synthetic methodologies and computational tools continue to unfold, we can expect even greater insights into the capabilities of this remarkable molecule.
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